molecular formula C13H11N3O2S B6508307 N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1238383-62-4

N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B6508307
CAS No.: 1238383-62-4
M. Wt: 273.31 g/mol
InChI Key: GJMKPLFDIPKLPT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at position 5 and a furan-methyl carboxamide group at position 2. This structure combines aromatic heterocycles (furan and thiophene) with a pyrazole scaffold, which is commonly associated with diverse biological activities, including anticancer, antimicrobial, and receptor-modulating properties .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-13(14-8-9-3-1-5-18-9)11-7-10(15-16-11)12-4-2-6-19-12/h1-7H,8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMKPLFDIPKLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=NNC(=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves the condensation of furan-2-carboxaldehyde with thiophene-2-carboxylic acid hydrazide. This reaction is followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as kinases or proteases, which play crucial roles in cell signaling and metabolism. The compound’s ability to bind to these targets can disrupt normal cellular functions, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 2 from : N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

  • Structural Differences : The benzimidazole-methyl group in this compound replaces the furan-methyl group in the target molecule.
  • Implications: Benzimidazole is a bulkier, nitrogen-rich aromatic system compared to furan, which may alter binding affinity to biological targets. For example, benzimidazole derivatives are known for DNA intercalation, whereas furan derivatives often exhibit metabolic stability .

Compound 21 from : N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide

  • Structural Differences : A nitro group at position 4 of the pyrazole and an ethyl-substituted thiophene-carbamoyl group distinguish this compound.
  • The ethyl-thiophene substitution may improve lipophilicity compared to the furan-methyl group in the target compound .
  • Activity: Compound 21 demonstrated trypanocidal activity, highlighting the role of nitro groups in antiparasitic applications.

Compound 5b from : 1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one

  • Structural Differences : A 4-nitrophenyl group and acetyl substituent replace the furan-methyl carboxamide in the target compound.
  • Implications: The nitro-phenyl group enhances π-π stacking interactions, while the acetyl group may reduce solubility.
  • Activity : Similar pyrazole-thiophene hybrids in showed anticancer activity, suggesting that the target compound’s carboxamide group could modulate specificity.

Compound 4k from : N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carboxamide

  • Structural Differences : A brominated thiophene and sulfonamide-phenyl group differentiate this compound.
  • These features contrast with the furan-methyl group’s metabolic stability and lower steric demand .
  • Activity : Bromothiophene derivatives in were optimized for tyrosine kinase inhibition, indicating that halogenation can enhance target engagement.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Furan-methyl, thiophene ~301.3 (estimated) N/A (Theoretical analysis) -
N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)... Benzimidazole-methyl, thiophene ~350.4 E6/E6AP inhibition
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro... Nitro, ethyl-thiophene ~336.3 Trypanocidal
1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl... 4-Nitrophenyl, acetyl ~341.3 Anticancer (hybrid chalcone)
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-ami... Bromothiophene, sulfonamide ~596.2 Tyrosine kinase inhibition

Key Research Findings

  • Thiophene vs. Furan : Thiophene’s sulfur atom enhances electron delocalization and binding to metal ions or cysteine residues in enzymes, whereas furan’s oxygen improves metabolic stability .
  • Carboxamide Role : The carboxamide group in the target compound facilitates hydrogen bonding, a critical feature for receptor-ligand interactions, as seen in CB1 inverse agonists () and kinase inhibitors ().
  • Nitro Groups : While nitro-substituted pyrazoles () show potent antiparasitic activity, they are often associated with toxicity, making the target compound’s nitro-free design advantageous for drug development.

Notes

  • The target compound’s combination of furan and thiophene may synergize electronic effects for balanced solubility and reactivity.
  • Further studies are needed to elucidate its pharmacokinetics and direct biological targets, leveraging methodologies from (anticancer assays) and (receptor binding assays).
  • Structural optimization could involve introducing halogens () or sulfonamides () to enhance potency while retaining the furan-thiophene core.

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